molecular formula C9H11N3O2S B13998284 Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B13998284
M. Wt: 225.27 g/mol
InChI Key: HKSHUTGYRUQRRH-UHFFFAOYSA-N
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Description

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound featuring a fused pyrroloimidazole core. The structure includes a methylthio (-SMe) group at position 2, a methyl (-Me) group at position 1, and a methyl ester (-COOMe) at position 5. This substitution pattern distinguishes it from other pyrroloimidazole derivatives and may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

methyl 1-methyl-2-methylsulfanyl-2H-pyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C9H11N3O2S/c1-12-6-4-5(8(13)14-2)10-7(6)11-9(12)15-3/h4,9H,1-3H3

InChI Key

HKSHUTGYRUQRRH-UHFFFAOYSA-N

Canonical SMILES

CN1C(N=C2C1=CC(=N2)C(=O)OC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Ethyl 1-methyl-4-(benzenesulfonyl)pyrrolo[2,3-d]imidazole-5-carboxylate

  • Substituents : A benzenesulfonyl group at position 4 and an ethyl ester at position 5.
  • Key Differences : The absence of a methylthio group at position 2 and the presence of a bulkier sulfonyl group at position 4 may reduce membrane permeability compared to the target compound.

R-10015 (CAS: 2097938-51-5)

  • Structure : Methyl 2-(1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxylate.
  • Key Differences : Incorporates a chloropyrrolopyrimidine-piperidine moiety and a benzoimidazole core, unlike the simpler pyrroloimidazole structure of the target compound.

Benzimidazole Derivatives

Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)

  • Substituents : A fluoro-hydroxyphenyl group at position 2 and a methyl ester at position 5.
  • Activity : Demonstrated antitumor activity via tubulin polymerization inhibition (IC₅₀ = 2.1 μM in HeLa cells) and ROS-dependent JNK pathway activation .
  • The hydroxyl and fluoro groups in MBIC improve solubility and target specificity compared to the methylthio group in the target compound .

Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

  • Substituents : An ethyl group at position 1 and a ketone at position 2.
  • Activity: Not reported, but the 2-oxo group may confer hydrogen-bonding capacity, differing from the methylthio group’s hydrophobic character in the target compound .

Imidazole-Based Pharmaceuticals

Losartan and Valsartan

  • Structure : Tetrazole-containing imidazole derivatives (e.g., losartan: 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole).
  • Activity : Angiotensin II receptor blockers (ARBs) used for hypertension.
  • Comparison : The tetrazole ring in ARBs enhances bioavailability and ionic interactions with receptors, unlike the methylthio group in the target compound, which may prioritize hydrophobic interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate Pyrroloimidazole 1-Me, 2-SMe, 5-COOMe Not Provided Not Available
MBIC Benzoimidazole 2-(5-fluoro-2-hydroxyphenyl), 5-COOMe 274.25 Antitumor (tubulin inhibition)
R-10015 Benzoimidazole-Pyrrolopyrimidine 2-(piperidin-4-yl), 5-COOMe, 5-Cl 410.86 Not Available
Losartan Imidazole 4-Cl, 5-CH2OH, 1-(biphenyl-tetrazole) 422.91 Antihypertensive (ARB)

Key Research Findings and Implications

Substituent Effects : Methylthio groups (e.g., in the target compound) may enhance lipophilicity and membrane penetration compared to polar groups like hydroxyl or tetrazole .

Biological Activity : While MBIC’s antitumor mechanism is well-documented, the target compound’s methylthio group could redirect activity toward sulfur-metabolizing enzymes or redox pathways .

Biological Activity

Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]imidazole family, characterized by its unique bicyclic structure that incorporates both imidazole and pyrrole moieties. Its molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S and it features a methylthio group that may enhance its biological activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-d]imidazole compounds exhibit significant anticancer properties. For instance, research has shown that related compounds can inhibit the proliferation of various cancer cell lines such as HeLa, A549, and MCF-7. These studies often report IC50 values to quantify the potency of the compounds.

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundHeLa7.01 ± 0.60Induces apoptosis
This compoundA5498.55 ± 0.35Cell cycle arrest
This compoundMCF-714.31 ± 0.90Inhibition of angiogenesis

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory activity. Compounds within this class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Case Study:
A study evaluated the anti-inflammatory effects of similar pyrrolo[2,3-d]imidazole derivatives in carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation markers compared to control groups.

Compound Model ED50 (μM) Comparison Drug
This compoundCarrageenan-induced edema9.17Indomethacin

These results highlight the compound's potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that substituents on the pyrrole or imidazole rings can significantly alter potency and selectivity against various biological targets.

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